

Triazamate Market Withdrawal: A Technical Analysis of Plausible Drivers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triazamate, a systemic insecticide, has been withdrawn from key markets, including the European Union and Great Britain. While a singular, publicly available regulatory document detailing the precise and final rationale for this withdrawal is not readily accessible, a comprehensive analysis of its regulatory status, chemical class characteristics, and the broader context of pesticide safety evaluations allows for a robust reconstruction of the likely scientific drivers. This technical guide synthesizes available data to explore the probable toxicological and ecotoxicological concerns that led to the non-approval and effective market withdrawal of triazamate. The primary contributing factors likely include concerns regarding its toxicological profile, the potential for groundwater contamination by the parent compound and its metabolites, and unacceptable risks to non-target organisms. This document provides a detailed examination of these factors, supported by data tables and diagrams, to offer a valuable resource for professionals in the fields of toxicology, environmental science, and drug development.

Introduction: The Regulatory Landscape of Pesticide Withdrawal

The lifecycle of a pesticide is governed by stringent regulatory oversight that continuously evolves with scientific understanding. A product's market withdrawal can be precipitated by



several factors, often culminating in a determination that it poses an unreasonable risk to human health or the environment. This decision can be the result of a mandatory ban by regulatory agencies or a "voluntary" withdrawal by the registrant, which may be a strategic business decision to avoid the high costs of generating new data to meet more rigorous safety standards.

Triazamate, a triazole-based insecticide, is no longer approved for use in the European Union under EC Regulation 1107/2009 and is not approved in Great Britain[1]. This lack of approval in major markets is a de facto market withdrawal. The reasons for such non-approval are typically rooted in a comprehensive risk assessment that evaluates the active substance against a set of stringent safety criteria.

Probable Reasons for Triazamate Withdrawal: A Weight-of-Evidence Approach

Based on the known hazards associated with the triazole class of chemicals and the typical data requirements for pesticide registration and re-registration, the withdrawal of **triazamate** was likely driven by a combination of the following factors:

Human Health and Toxicology Concerns

The University of Hertfordshire's Pesticide Properties Database assigns hazard alerts for human health to **triazamate**[1]. While these alerts do not in themselves constitute a risk assessment, they highlight areas of potential concern that would be rigorously evaluated by regulatory bodies.

- General Toxicity of the Triazole Class: The triazole chemical class, which includes many
 fungicides, has been associated with a range of toxicological effects. Concerns often center
 on their potential to inhibit cytochrome P450 enzymes, which can lead to liver toxicity and
 disruption of endocrine function. Although triazamate is an insecticide, its triazole moiety
 would trigger close scrutiny of these endpoints.
- Metabolite Toxicity: A known environmental transformation product of triazamate is
 triazamate acid. Regulatory agencies increasingly require a thorough toxicological
 evaluation of major metabolites, as these can sometimes be more toxic or persistent than



the parent compound. A lack of sufficient data on the toxicity of **triazamate** acid, or unfavorable findings, could have contributed to the non-approval.

Environmental Fate and Ecotoxicology

The potential for a pesticide to contaminate the environment and harm non-target organisms is a critical component of its risk assessment. **Triazamate** has been flagged for hazards related to environmental fate and ecotoxicity[1].

- Groundwater Contamination: A significant concern for many triazole and triazine-based
 pesticides is their potential to leach into groundwater. The mobility and persistence of the
 parent compound and its metabolites in soil determine this risk. Given that triazoles are
 frequently detected in groundwater monitoring, it is highly probable that the leaching
 potential of triazamate and triazamate acid was a key consideration in its regulatory
 evaluation.
- Risk to Non-Target Organisms: A comprehensive ecotoxicological assessment would have been required, evaluating the risk to a wide range of non-target species, including aquatic organisms (fish, invertebrates), terrestrial invertebrates (bees, earthworms), and birds.
 Unacceptable risks to any of these groups, either through direct toxicity or indirect effects on their food sources, would be grounds for non-approval.

Data Presentation: Key Parameters in a Regulatory Risk Assessment

The following tables summarize the types of quantitative data that would have been critical in the regulatory assessment of **triazamate**. While specific values for **triazamate** that led to its withdrawal are not publicly available, these tables illustrate the key endpoints and their significance.

Table 1: Toxicological Endpoints for Human Health Risk Assessment



Parameter	Description	Significance for Risk Assessment
Acute Oral LD₅o (Rat)	The single dose that is lethal to 50% of a test population.	Determines acute toxicity classification and informs labeling and handling precautions.
NOAEL (Chronic Toxicity)	No-Observed-Adverse-Effect Level in long-term studies.	Used to derive the Acceptable Daily Intake (ADI) for dietary risk assessment.
NOAEL (Reproductive/Developmental Toxicity)	The highest dose at which no adverse reproductive or developmental effects are observed.	Critical for assessing risks to sensitive populations, including pregnant women and children.
Carcinogenicity Classification	Evaluation of the potential to cause cancer.	A classification of "likely" or "known" human carcinogen would likely lead to non-approval.
Metabolite Toxicity Profile	Toxicological data for significant metabolites (e.g., triazamate acid).	Ensures that the full toxicological impact of the pesticide's use is understood.

Table 2: Environmental Fate and Ecotoxicological Endpoints



Parameter	Description	Significance for Risk Assessment
Soil Half-Life (DT₅o)	The time it takes for 50% of the pesticide to degrade in soil.	Indicates persistence in the environment. Longer half-lives increase the risk of leaching and exposure.
Groundwater Ubiquity Score (GUS)	An index that predicts the leaching potential of a pesticide based on its persistence and soil sorption.	A high GUS score would flag the substance for potential groundwater contamination.
Aquatic Toxicity (LC50 for fish, EC50 for daphnia)	The concentration that is lethal to 50% of fish or causes an effect in 50% of daphnia.	Determines the risk to aquatic ecosystems.
Avian Toxicity (LD50)	The lethal dose for birds.	Assesses the risk to bird populations from direct ingestion.
Honeybee Toxicity (LD50)	The lethal dose for honeybees.	Critical for assessing the risk to pollinators, a key area of regulatory focus.

Experimental Protocols: Standardized Methodologies for Regulatory Data Generation

The data presented in the tables above would have been generated using internationally recognized and standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Toxicological Studies

- Acute Toxicity: Studies such as OECD Test Guideline 423 (Acute Oral Toxicity Acute Toxic Class Method) would have been used to determine the LD₅₀.
- Chronic and Carcinogenicity Studies: Long-term feeding studies in rodents, following protocols like OECD Test Guidelines 452 (Chronic Toxicity Studies) and 451 (Carcinogenicity



Studies), are required to establish NOAELs and assess carcinogenic potential.

 Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies (OECD 416) and prenatal developmental toxicity studies (OECD 414) are standard requirements.

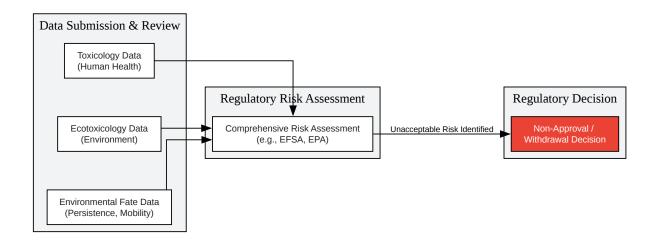
Environmental Fate and Ecotoxicology Studies

- Degradation and Mobility in Soil: Laboratory and field studies following guidelines such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 106 (Adsorption -Desorption Using a Batch Equilibrium Method) would have been conducted.
- Aquatic Toxicity: Standardized tests such as OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test) are used.
- Avian and Bee Toxicity: Protocols like OECD 223 (Avian Acute Oral Toxicity Test) and OECD 245 (Honey Bee, Acute Oral Toxicity Test) would have been employed.

Visualizations: Logical Flow of the Withdrawal Process

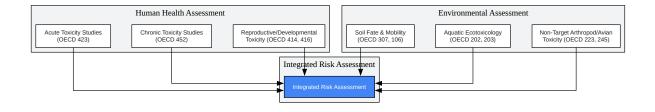
The following diagrams illustrate the key relationships and workflows involved in the likely withdrawal of **triazamate**.





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Caption: Logical flow from data submission to withdrawal decision.



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Caption: Key experimental workflows for regulatory assessment.

Conclusion



The market withdrawal of **triazamate** in key jurisdictions such as the European Union and Great Britain was almost certainly the result of a comprehensive regulatory risk assessment that identified unacceptable risks to human health and/or the environment. While the specific data that triggered this decision are not readily available in the public domain, the known toxicological and ecotoxicological concerns associated with the triazole chemical class provide a strong basis for understanding the likely drivers. These would have included a thorough evaluation of its potential for chronic toxicity, reproductive and developmental effects, groundwater contamination, and harm to non-target organisms. For professionals in drug development and chemical safety, the case of **triazamate** serves as a pertinent reminder of the rigorous, multi-faceted, and evolving nature of regulatory safety standards. A proactive and comprehensive approach to understanding a compound's toxicological and environmental profile is paramount for its long-term viability.

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References

- 1. Triazamate (Ref: RH 7988) [sitem.herts.ac.uk]
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